molecular formula C13H18N4O2S B261674 N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide

N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide

Cat. No. B261674
M. Wt: 294.38 g/mol
InChI Key: DRJNOGJDMKHOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMS is a sulfonamide derivative that has been extensively studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the affected tissues, which can have a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide are complex and depend on the specific tissue or cell type being affected. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been shown to have antimicrobial effects against a range of bacterial and fungal pathogens. The compound has also been shown to have antitumor effects, with studies suggesting that N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide can induce apoptosis in cancer cells. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been shown to have anti-inflammatory effects, with studies suggesting that the compound can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide for lab experiments is its high yield and purity. The compound can be easily synthesized and purified, making it an ideal candidate for use in a range of experiments. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been extensively studied, and its properties are well-characterized, making it a useful tool for researchers. However, one of the limitations of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide is its potential toxicity, which can vary depending on the specific tissue or cell type being affected. Careful consideration must be given to the concentration of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide used in experiments, and appropriate safety measures should be taken.

Future Directions

There are several areas of future research that could be explored with regards to N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide. One area of interest is the development of new compounds based on N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide that have improved therapeutic properties. Another area of interest is the investigation of the potential use of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide as a diagnostic tool for cancer detection. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide and to identify potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3,5-dimethyl-1H-1,2,4-triazole and ethylenediamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide is typically high, and the compound can be obtained in a pure form.

Scientific Research Applications

N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has also been studied for its potential use as a diagnostic tool for cancer detection. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

Product Name

N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H18N4O2S/c1-10-4-6-13(7-5-10)20(18,19)14-8-9-17-12(3)15-11(2)16-17/h4-7,14H,8-9H2,1-3H3

InChI Key

DRJNOGJDMKHOLW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=NC(=N2)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=NC(=N2)C)C

solubility

27.3 [ug/mL]

Origin of Product

United States

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